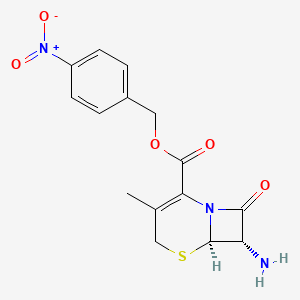
p-Nitrobenzyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 249-454-3, also known as 2,2,4-trimethylpentane, is a branched-chain alkane with the molecular formula C8H18. It is a colorless liquid with a characteristic odor and is commonly used as a reference fuel in octane rating tests for gasoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-trimethylpentane can be synthesized through the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2,4-trimethylpentane involves the catalytic cracking of petroleum hydrocarbons, followed by distillation to separate the desired compound. The process is optimized to maximize yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethylpentane undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen or oxidizing agents, 2,2,4-trimethylpentane can undergo oxidation to form carbon dioxide and water.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of a halogenating agent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions typically occur under acidic or basic conditions.
Substitution: Halogenation reactions often use chlorine or bromine as the halogenating agents, with ultraviolet light or heat as the activation energy source.
Major Products Formed
Oxidation: The primary products of oxidation are carbon dioxide and water.
Substitution: Halogenation reactions produce halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.
Scientific Research Applications
2,2,4-trimethylpentane has several scientific research applications, including:
Chemistry: It is used as a reference fuel in octane rating tests to determine the anti-knock properties of gasoline.
Biology: It serves as a solvent in various biochemical assays and experiments.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is employed as a solvent and intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentane involves its interaction with molecular targets and pathways in various applications. In octane rating tests, it acts as a standard reference fuel to measure the performance of gasoline. In biochemical assays, it functions as a solvent to dissolve and stabilize compounds for analysis.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3-trimethylpentane
- 2,3,4-trimethylpentane
- 2,2,4-trimethylhexane
Uniqueness
2,2,4-trimethylpentane is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its high octane rating makes it an ideal reference fuel for gasoline performance testing, distinguishing it from other similar compounds.
Properties
CAS No. |
29124-83-2 |
|---|---|
Molecular Formula |
C15H15N3O5S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (6R,7S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H15N3O5S/c1-8-7-24-14-11(16)13(19)17(14)12(8)15(20)23-6-9-2-4-10(5-3-9)18(21)22/h2-5,11,14H,6-7,16H2,1H3/t11-,14+/m0/s1 |
InChI Key |
ABTUPEBOWRKQLD-SMDDNHRTSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@H](C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















